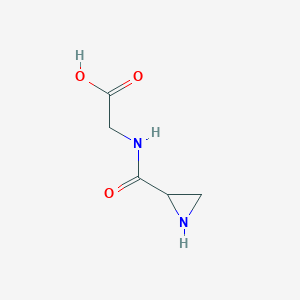
(1-(Pyrimidin-2-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyrimidin-2-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C8H11N3 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)cyclopropyl)methanamine typically involves the reaction of pyrimidine derivatives with cyclopropylamine under controlled conditions. One common method includes the use of a cyclopropyl halide and a pyrimidine derivative in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (1-(Pyrimidin-2-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, (1-(Pyrimidin-2-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a precursor for the synthesis of bioactive molecules that can inhibit the growth of pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with specific biological targets, making it a promising lead compound for drug development .
Industry: The compound is also used in the materials science industry for the development of novel materials with unique properties. Its structural features make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of (1-(Pyrimidin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
(1-(Pyridin-2-yl)cyclopropyl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(1-(Pyrimidin-2-yl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: (1-(Pyrimidin-2-yl)cyclopropyl)methanamine is unique due to its specific combination of a cyclopropyl group, a methanamine moiety, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1-pyrimidin-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-6-8(2-3-8)7-10-4-1-5-11-7/h1,4-5H,2-3,6,9H2 |
InChI Key |
HJFJMRBJVQVLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)









